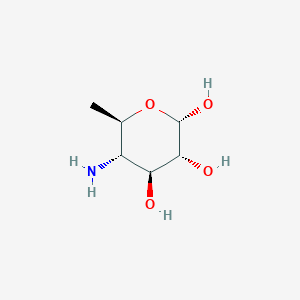

4,6-Dideoxy-4-amino-alpha-D-glucose

説明

Structure

3D Structure

特性

分子式 |

C6H13NO4 |

|---|---|

分子量 |

163.17 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-5-amino-6-methyloxane-2,3,4-triol |

InChI |

InChI=1S/C6H13NO4/c1-2-3(7)4(8)5(9)6(10)11-2/h2-6,8-10H,7H2,1H3/t2-,3-,4+,5-,6+/m1/s1 |

InChIキー |

RJKBJEZZABBYBA-DVKNGEFBSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)N |

正規SMILES |

CC1C(C(C(C(O1)O)O)O)N |

製品の起源 |

United States |

Enzymatic Biosynthesis of 4,6 Dideoxy 4 Amino Alpha D Glucose

De Novo Biosynthetic Pathways from Primary Metabolites

The de novo pathway for dTDP-4-amino-4,6-dideoxy-D-glucose begins with a simple, abundant precursor, glucose-1-phosphate, which is channeled from central metabolism. nih.govportlandpress.com The pathway involves a series of enzymatic modifications to the glucose scaffold, including activation, deoxygenation, and amination, to yield the final product.

The biosynthesis is initiated by the "activation" of the sugar, a process that renders it energetically suitable for subsequent enzymatic reactions. wikipedia.org This is achieved by the reaction of glucose-1-phosphate with deoxythymidine triphosphate (dTTP), catalyzed by an enzyme such as glucose-1-phosphate thymidylyltransferase (often denoted as RmlA). This reaction forms dTDP-D-glucose.

Once synthesized, the final product, dTDP-4-amino-4,6-dideoxy-alpha-D-glucose, serves as a specialized donor substrate for glycosyltransferases. wikipedia.org These enzymes catalyze the transfer of the amino sugar from the dTDP carrier to an acceptor molecule, such as a growing polysaccharide chain, incorporating it into complex glycoconjugates like the O-antigens of bacterial lipopolysaccharides. nih.gov

Following activation, the C-6 position of the glucose moiety undergoes deoxygenation. This critical step is performed by the enzyme dTDP-D-glucose 4,6-dehydratase (often denoted as RmlB). proteopedia.org This NAD+-dependent enzyme catalyzes the dehydration of dTDP-D-glucose, removing a water molecule and yielding the intermediate dTDP-4-keto-6-deoxy-D-glucose. proteopedia.orgoup.com This reaction not only removes the hydroxyl group at C-6, creating the "6-deoxy" feature, but also introduces a keto group at the C-4 position, which is essential for the subsequent amination step. proteopedia.org

The defining step in the biosynthesis is the stereospecific introduction of an amino group at the C-4 position. This is catalyzed by a class of enzymes known as aminotransferases, specifically a dTDP-4-keto-6-deoxy-D-glucose aminotransferase or transaminase (EC 2.6.1.33). nih.govwikipedia.org

This enzyme facilitates the transfer of an amino group from a donor molecule, typically an amino acid like L-glutamate, to the C-4 keto group of the dTDP-4-keto-6-deoxy-D-glucose intermediate. wikipedia.org The reaction is dependent on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). wikipedia.org The result is the formation of dTDP-4-amino-4,6-dideoxy-D-glucose. The enzyme GerB from Streptomyces sp. GERI-155 is a well-studied example of this type of aminotransferase. nih.gov

The stereochemistry of 4,6-dideoxy-4-amino-alpha-D-glucose is precisely controlled by the high specificity of the enzymes in its biosynthetic pathway. While some complex sugar biosyntheses require dedicated epimerases to invert stereocenters (e.g., at C-2, C-3, or C-5), the pathway to dTDP-4-amino-4,6-dideoxy-D-glucose typically does not involve a separate epimerization step. oup.comnih.gov The specific alpha-D-glucose configuration is maintained and dictated by the enzymes catalyzing the preceding steps, particularly the aminotransferase, which performs a stereospecific reduction of the imine intermediate formed during catalysis. Any alteration in stereochemistry would necessitate a distinct epimerase, which has not been identified as a standard component of this particular pathway.

Genetic Organization of Biosynthetic Gene Clusters

In many bacteria, the genes encoding the enzymes for a specific biosynthetic pathway are physically grouped together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). This organization allows for efficient co-regulation and co-expression of all the necessary enzymes. The genes for the synthesis of dTDP-deoxysugars, including dTDP-4-amino-4,6-dideoxy-D-glucose, are frequently found in such clusters. A typical BGC for this compound would contain the genes for:

Glucose-1-phosphate thymidylyltransferase (e.g., rmlA)

dTDP-D-glucose 4,6-dehydratase (e.g., rmlB)

dTDP-4-keto-6-deoxy-D-glucose aminotransferase (e.g., gerB) nih.gov

Genes for glycosyltransferases that will utilize the final product.

This clustering is a common feature in the biosynthesis of components for bacterial cell surfaces, such as lipopolysaccharides and capsular polysaccharides. u-tokyo.ac.jp

Metabolic Engineering Strategies for Enhanced Production

The biotechnological production of rare sugars like this compound is of interest for various applications, including the synthesis of glycoconjugate vaccines and novel antibiotics. Metabolic engineering strategies have been successfully applied to enhance its production.

One notable approach involves the use of a multi-enzyme, one-pot synthesis system. Researchers have successfully synthesized dTDP-4-amino-4,6-dideoxy-D-glucose on a large scale starting from glucose-1-phosphate and thymidine (B127349) monophosphate (TMP). nih.gov This was achieved by combining five over-expressed enzymes in a single reaction vessel. This chemoenzymatic strategy bypasses the need for living cells and allows for high product yields. A conversion yield of up to 57% was reported using this method. nih.gov

Enzymes Used in an Engineered One-Pot Synthesis nih.gov

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| dTMP kinase | TMK | Regenerates dTTP from dTMP and ATP |

| Acetate kinase | ACK | Regenerates ATP from ADP and acetyl phosphate |

| dTDP-glucose synthase | TGS | Activates glucose-1-phosphate to dTDP-glucose |

| dTDP-glucose 4,6-dehydratase | DH | Catalyzes C-6 deoxygenation |

| dTDP-4-keto-6-deoxy-D-glucose aminotransferase | GerB | Catalyzes C-4 amination |

Enzymology and Mechanistic Studies of 4,6 Dideoxy 4 Amino Alpha D Glucose Converting Enzymes

Characterization of Aminotransferases (e.g., dTDP-4-keto-6-deoxy-D-glucose aminotransferase, VioA, GerB)

The conversion of the intermediate dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose is a critical step catalyzed by a class of enzymes known as aminotransferases. These enzymes facilitate the transfer of an amino group from a donor molecule to the sugar substrate. Notable examples include dTDP-4-keto-6-deoxy-D-glucose aminotransferase, VioA, and GerB.

Substrate Specificity and Coenzyme Requirements (e.g., Pyridoxal (B1214274) Phosphate)

These aminotransferases exhibit a high degree of specificity for their substrates. The primary amino group donor is typically an amino acid, with L-glutamate being a common choice. The sugar substrate is specifically dTDP-4-keto-6-deoxy-D-glucose. wikipedia.org

A universal requirement for this class of enzymes is the coenzyme pyridoxal phosphate (B84403) (PLP). wikipedia.orgnih.gov PLP is essential for the catalytic activity, participating directly in the amino group transfer by forming a Schiff base intermediate with the amino donor. In the biosynthesis of dTDP-D-Qui4N in Shigella dysenteriae type 7 and Escherichia coli O7, the aminotransferase VioA, which is a PLP-dependent enzyme, catalyzes the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-d-Qui4N. ebi.ac.uk Similarly, the GerB enzyme from Streptomyces sp. GERI-155, a dTDP-4-keto-6-deoxy-D-glucose aminotransferase, also utilizes PLP for its function. nih.gov

Kinetic Parameters and Catalytic Mechanisms

The catalytic mechanism of these aminotransferases generally follows a Ping-Pong Bi-Bi reaction pattern. This involves the binding of the first substrate (the amino donor), the transfer of the amino group to the PLP coenzyme to form pyridoxamine (B1203002) phosphate (PMP), and the release of the first product (the keto acid). Subsequently, the second substrate (the keto sugar) binds to the enzyme, accepts the amino group from PMP, and is released as the aminated sugar product, regenerating the PLP coenzyme.

The table below summarizes the kinetic parameters for VioA from S. dysenteriae type 7 (VioAD7) and E. coli O7 (VioAO7). ebi.ac.uk

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| VioAD7 | dTDP-4-keto-6-deoxy-D-glucose | 28.3 ± 2.1 | 0.89 ± 0.02 | 0.031 |

| L-glutamate | 1150 ± 150 | |||

| VioAO7 | dTDP-4-keto-6-deoxy-D-glucose | 45.1 ± 3.5 | 0.96 ± 0.02 | 0.021 |

| L-glutamate | 2370 ± 290 |

Structural Basis of Enzyme Function (e.g., X-ray Crystallography, Cryo-EM)

The three-dimensional structures of several aminotransferases have been elucidated, primarily through X-ray crystallography. These structures reveal a conserved fold, typically a homodimer, with each monomer comprising two domains: a large domain that binds the PLP coenzyme and a smaller domain. The active site is located at the interface of these two domains.

Structural studies of the broader family of enzymes involved in dTDP-L-rhamnose biosynthesis, which includes dehydratases and epimerases, have provided valuable insights into the molecular architecture of these catalytic machines. researchgate.netproteopedia.orgnih.gov Although specific high-resolution structures for every 4,6-dideoxy-4-amino-alpha-D-glucose converting aminotransferase may not be publicly available, the existing structural data for homologous enzymes allows for the construction of reliable homology models. These models are instrumental in understanding substrate binding, active site geometry, and the conformational changes that occur during catalysis. For example, the structure of dTDP-glucose 4,6-dehydratase (RmlB) reveals a two-domain architecture with a conserved NAD-binding Rossmann fold. proteopedia.org

Exploration of Acyltransferases (e.g., dTDP-4-amino-4,6-dideoxy-D-glucose acyltransferase, VioB)

Following the amination step, the newly installed amino group on the sugar can be further modified by acyltransferases. These enzymes catalyze the transfer of an acyl group, typically from an acyl-CoA donor, to the amino group of dTDP-4-amino-4,6-dideoxy-D-glucose.

Acyl-CoA Dependence and Regioselectivity

The activity of these acyltransferases is strictly dependent on the presence of an acyl-CoA donor. wikipedia.orgwikipedia.org The most common donor is acetyl-CoA, leading to the formation of an N-acetylated product. However, the specificity for the acyl-CoA can vary among different enzymes, potentially allowing for the incorporation of other acyl groups.

These enzymes exhibit high regioselectivity, meaning they specifically acylate the amino group at the C4 position of the sugar. This precise control is dictated by the architecture of the enzyme's active site, which orients the two substrates—dTDP-4-amino-4,6-dideoxy-D-glucose and the acyl-CoA—in the correct proximity and orientation for the reaction to occur. The enzyme VioB, for example, is an acetyltransferase that converts dTDP-d-Qui4N to dTDP-d-Qui4NAc in E. coli O7. ebi.ac.uk

Biochemical Characterization of Acylation Reactions

The biochemical characterization of these acylation reactions involves determining the enzyme's substrate specificity, kinetic parameters, and optimal reaction conditions. Studies on VioB from E. coli O7 have provided such data. ebi.ac.uk

The table below presents the kinetic parameters for the VioB-catalyzed acylation reaction. ebi.ac.uk

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| VioB | dTDP-d-Qui4N | 18.2 ± 1.1 | 1.8 ± 0.03 | 0.099 |

| Acetyl-CoA | 15.2 ± 1.2 |

Investigation of Ammonia-Lyases (e.g., dTDP-4-amino-4,6-dideoxy-D-glucose ammonia-lyase, DesII)

A key enzyme in the biosynthetic pathway of the deoxysugar TDP-desosamine, found in macrolide antibiotics like erythromycin, is dTDP-4-amino-4,6-dideoxy-D-glucose ammonia-lyase, commonly known as DesII. nih.gov Found in organisms like Streptomyces venezuelae and Streptomyces narbonensis, DesII catalyzes the deamination of dTDP-4-amino-4,6-dideoxy-D-glucose. uniprot.orguniprot.org This reaction is a critical step in forming TDP-desosamine. nih.gov

Radical S-Adenosyl-L-methionine (SAM) Enzyme Chemistry

DesII belongs to the vast and functionally diverse radical S-Adenosyl-L-methionine (SAM) superfamily of enzymes. nih.govnih.govwikipedia.org These enzymes are characterized by their use of a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). nih.govwikipedia.org This radical is a powerful oxidant capable of abstracting a hydrogen atom from an unactivated C-H bond, initiating a cascade of radical-mediated transformations. nih.govacs.org

In the case of DesII, the catalytic cycle begins with the transfer of an electron from its reduced [4Fe-4S]+ cluster to SAM. uniprot.orgacs.org This event triggers the homolytic cleavage of the S-C5' bond of SAM, yielding L-methionine and the 5'-dAdo• radical. nih.govuniprot.org The 5'-dAdo• then abstracts a hydrogen atom from the C3 position of the substrate, TDP-4-amino-4,6-dideoxy-D-glucose, generating a substrate radical. acs.org This initial hydrogen abstraction is a common feature among radical SAM enzymes, but the subsequent fate of the substrate radical is what defines the specific reaction catalyzed by the enzyme. nih.govnih.gov

Deamination versus Dehydrogenation Activities

A fascinating aspect of DesII is its dual functionality. While its primary role in the biosynthesis of desosamine (B1220255) is the deamination of TDP-4-amino-4,6-dideoxy-D-glucose, it can also catalyze the dehydrogenation of a similar substrate, TDP-D-quinovose. nih.govnih.gov The key difference between these two substrates lies at the C4 position: the former has an amino group, while the latter has a hydroxyl group. nih.gov

This substrate-dependent catalytic promiscuity has been a focal point of research. The prevailing hypothesis is that the nature of the substituent at C4 dictates the reaction pathway following the initial hydrogen abstraction at C3. In the case of the amino-sugar, a radical-mediated deamination occurs. nih.gov Conversely, with the hydroxyl-containing substrate, the enzyme performs a dehydrogenation reaction. nih.gov

Mechanistic studies have proposed that the deamination reaction proceeds through the formation of a substrate-derived, C3-centered α-hydroxyalkyl radical. acs.org One proposed mechanism involves the direct elimination of ammonia (B1221849) from C4, which is concerted with a proton transfer from the α-hydroxyalkyl radical to form an enol radical intermediate. nih.gov An alternative hypothesis suggests a 1,2-migration of the amino group. However, experiments using fluorinated substrate analogues have provided evidence against a 1,2-migration mechanism, indicating that the C3 hydroxyl group plays a crucial role in both deamination and dehydrogenation. acs.org

The pH dependence of the deamination reaction suggests the involvement of a general base that facilitates, but is not essential for, the reaction. nih.gov This contrasts with the dehydrogenation reaction, where deprotonation of the α-hydroxyalkyl radical appears to be a more critical step. acs.orgnih.gov

Spectroscopic Analysis of Reaction Intermediates

The study of transient, highly reactive intermediates is fundamental to understanding enzyme mechanisms. Spectroscopic techniques have been instrumental in probing the DesII-catalyzed reaction. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to characterize the iron-sulfur clusters within DesII. acs.org When purified under aerobic conditions, DesII often contains a [3Fe-4S]+ cluster. However, upon anaerobic reconstitution, it incorporates a [4Fe-4S] cluster, which is essential for its radical SAM activity. acs.org The reduction of this cluster in the presence of SAM generates a characteristic rhombic EPR signal of a [4Fe-4S]+ cluster. acs.org

While direct spectroscopic observation of the fleeting radical intermediates in the DesII reaction is challenging, techniques like desorption electrospray ionization mass spectrometry (DESI-MS) have emerged as powerful tools for detecting and characterizing reactive intermediates in various chemical and biological reactions. acs.orgresearchgate.netrsc.orgnih.gov Although specific DESI-MS studies on DesII are not extensively documented in the provided search results, the application of such time-resolved spectroscopic methods holds promise for directly observing the proposed substrate radical and subsequent intermediates, thereby providing definitive evidence for the operative mechanistic pathways. researchgate.net

Other Modifying Enzymes and Their Catalytic Roles

The biosynthesis of complex sugars from this compound involves a suite of modifying enzymes that act in concert. Beyond the ammonia-lyase activity of DesII, other key enzymatic transformations are required.

One such crucial enzyme is dTDP-4-amino-4,6-dideoxy-D-glucose transaminase . wikipedia.org This enzyme belongs to the transferase family and specifically catalyzes the transfer of an amino group from dTDP-4-amino-4,6-dideoxy-D-glucose to 2-oxoglutarate, producing dTDP-4-dehydro-6-deoxy-D-glucose and L-glutamate. wikipedia.org This transamination reaction requires pyridoxal phosphate as a cofactor. wikipedia.org The enzyme GerB from Streptomyces sp. GERI-155 is an example of such a transaminase that has been utilized in the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose. nih.gov

Another important class of enzymes involved in the broader context of deoxysugar biosynthesis are dehydratases . For instance, dTDP-glucose 4,6-dehydratase (RmlB) is the second enzyme in the dTDP-L-rhamnose biosynthetic pathway and catalyzes the conversion of dTDP-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. proteopedia.org While not directly acting on this compound, its product is a precursor for subsequent modifications, highlighting the modular nature of these biosynthetic pathways.

Finally, it is worth noting the existence of other enzymes that act on related sugar structures, such as glycogen debranching enzyme , which possesses both glucosyltransferase and glucosidase activities to break down glycogen. wikipedia.org While functionally distinct from the enzymes modifying this compound, they represent the broader diversity of enzymes that act on carbohydrate scaffolds.

Chemical Synthesis and Synthetic Methodologies for 4,6 Dideoxy 4 Amino Alpha D Glucose and Its Derivatives

Multi-Step Total Synthesis from Simple Monosaccharides (e.g., Galactose, Glucose)

The total synthesis of 4,6-dideoxy-4-amino-alpha-D-glucose typically commences from readily available monosaccharides like D-glucose or D-galactose. These approaches involve a series of strategic chemical transformations to introduce the required functionalities at specific positions of the sugar backbone. A common strategy involves the conversion of a starting sugar into a suitably protected intermediate, followed by the sequential introduction of the deoxy and amino groups, and finally, stereocontrolled glycosylation if required.

The judicious use of protecting groups is paramount in carbohydrate synthesis to ensure regioselectivity and to prevent unwanted side reactions at the various hydroxyl groups. In the synthesis of this compound, a typical starting material like methyl α-D-glucopyranoside is often protected at the C-2, C-3, and C-4 positions, leaving the C-6 hydroxyl group available for modification.

Commonly used protecting groups for the hydroxyl functions include benzyl (B1604629) (Bn) ethers, which are stable under a wide range of reaction conditions and can be removed by hydrogenolysis. For instance, the free hydroxyl groups at positions 2 and 3 of methyl 4,6-O-benzylidene-α-d-glucopyranoside can be benzylated using benzyl bromide and a base like sodium hydride nih.gov. The benzylidene acetal (B89532) protecting the C-4 and C-6 hydroxyls can then be selectively opened to liberate the C-6 hydroxyl group for subsequent reactions.

The choice of protecting groups also influences the stereochemical outcome of glycosylation reactions. The presence of a participating group, such as an acetyl or benzoyl ester at the C-2 position, can direct the formation of 1,2-trans glycosidic linkages. Conversely, non-participating groups like benzyl ethers are often employed to favor the formation of 1,2-cis linkages.

The deprotection steps must be carefully planned to be orthogonal to the other protecting groups present in the molecule. For example, the removal of benzyl groups by hydrogenolysis (e.g., using Pd/C and H₂) is a common final step in many synthetic routes.

The introduction of the 6-deoxy functionality is a crucial step in the synthesis of this compound. A widely employed method involves the conversion of the primary hydroxyl group at the C-6 position into a good leaving group, followed by nucleophilic displacement with a hydride ion.

A common approach is the tosylation of the C-6 hydroxyl group. For example, a selectively exposed 6-OH group of a protected glucose derivative can be reacted with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) to afford the corresponding 6-O-tosylate. The tosyl group is an excellent leaving group for subsequent nucleophilic substitution.

The reduction of the 6-O-tosyl derivative is typically achieved using a powerful hydride-donating reagent such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF) numberanalytics.commasterorganicchemistry.comkhanacademy.orgyoutube.com. The hydride ion (H⁻) displaces the tosylate group via an Sₙ2 mechanism, resulting in the formation of the 6-deoxy sugar. This reaction is generally efficient and provides the desired deoxy functionality with high yield.

| Starting Material | Reagents | Product | Reference |

| Protected Glucose with free 6-OH | 1. TsCl, Pyridine; 2. LiAlH₄, THF | 6-Deoxy-glucose derivative | numberanalytics.com |

The introduction of the amino group at the C-4 position with the correct stereochemistry is another challenging and critical step in the synthesis. Two primary strategies are commonly utilized: the reduction of an azide (B81097) intermediate and the reductive amination of a keto-sugar.

Azide Reduction: This method involves the initial introduction of an azide group (N₃) at the C-4 position, which is then reduced to the desired amine. The synthesis often starts from a galactose derivative, where the C-4 hydroxyl group has the opposite stereochemistry to the desired glucose configuration. The C-4 hydroxyl group is first converted into a good leaving group, such as a triflate (Tf) or tosylate. Subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) proceeds via an Sₙ2 reaction, leading to the inversion of configuration at C-4 and the formation of a 4-azido-4-deoxy-glucose derivative researchgate.net. The azide group can then be reduced to the primary amine using various methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or with reagents like lithium aluminum hydride.

Reductive Amination: An alternative approach involves the oxidation of the C-4 hydroxyl group of a protected glucose derivative to a ketone, forming a 4-keto-pyranoside intermediate. This ketone can then be converted to an oxime by reaction with hydroxylamine (B1172632) (NH₂OH). The stereoselective reduction of the oxime is crucial to establish the desired equatorial amino group. The use of reducing agents like borane (B79455) (BH₃) has been shown to provide good stereoselectivity in the reduction of cyclic α-hydroxyketoximes, favoring the formation of cis-1,2-amino alcohols nih.gov. Alternatively, direct reductive amination of the 4-keto intermediate can be performed using a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) acs.org.

| Method | Starting Intermediate | Key Steps | Final Functionality | Reference |

| Azide Reduction | Galactose derivative with activated 4-OH | 1. Sₙ2 displacement with NaN₃; 2. Reduction of azide | 4-Amino-glucose derivative | researchgate.net |

| Reductive Amination | Glucose derivative with 4-keto group | 1. Oximation; 2. Stereoselective reduction of oxime | 4-Amino-glucose derivative | nih.gov |

For the synthesis of glycosides of this compound, the stereocontrolled formation of the glycosidic bond is the final key step. The desired α-linkage is often challenging to obtain with high selectivity. The outcome of the glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the protecting groups, the glycosyl acceptor, and the reaction conditions.

To favor the formation of an α-glycosidic bond, non-participating protecting groups, such as benzyl ethers, are typically employed at the C-2 position of the glycosyl donor. Common glycosyl donors include glycosyl halides (e.g., bromides or chlorides), thioglycosides, or glycosyl trichloroacetimidates.

For instance, the glycosylation of a protected 4-azido-4,6-dideoxy-D-glucopyranosyl donor with a suitable alcohol acceptor can be promoted by various reagents. The activation of thioglycosides using reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as triflic acid (TfOH) or sulfuric acid-silica, has been successfully used to achieve stereoselective glycosylations nih.govnih.gov. The synthesis of methyl 4-amino-4,6-dideoxy-α-D-glucopyranoside has also been reported, providing a building block for more complex structures acs.orgontosight.ainih.gov.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer an attractive alternative to purely chemical syntheses, often providing high regio- and stereoselectivity under mild reaction conditions. The integration of enzymes into synthetic routes can significantly simplify complex multi-step procedures.

Enzymes, particularly transaminases, have been effectively used in the synthesis of aminosugars. In the context of this compound, a key enzymatic step is the amination of a keto-sugar intermediate.

A notable chemoenzymatic synthesis involves the use of a dTDP-4-amino-4,6-dideoxy-D-glucose transaminase. The synthesis starts with the enzymatic production of dTDP-4-keto-6-deoxy-D-glucose from glucose-1-phosphate nih.gov. This key intermediate is then subjected to a transamination reaction catalyzed by a specific transaminase, such as GerB or TylB, which transfers an amino group from an amino acid donor (e.g., L-glutamate) to the C-4 position of the sugar, yielding the desired dTDP-4-amino-4,6-dideoxy-D-glucose wikipedia.orgnih.gov. This enzymatic approach offers excellent control over the stereochemistry at the C-4 position.

| Enzyme | Substrate | Product | Reference |

| dTDP-glucose 4,6-dehydratase | dTDP-glucose | dTDP-4-keto-6-deoxy-D-glucose | wikipedia.orgproteopedia.org |

| dTDP-4-amino-4,6-dideoxy-D-glucose transaminase | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-amino-4,6-dideoxy-D-glucose | wikipedia.org |

Preparation of Labeled and Modified Probes for Biochemical Investigations

To study the metabolic pathways, enzyme mechanisms, and biological roles of 4-amino-4,6-dideoxy-D-glucose, researchers rely on analogues that are isotopically labeled or chemically modified. These probes are invaluable tools for techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and as mechanistic inhibitors of enzymes.

The synthesis of isotopically labeled 4-amino-4,6-dideoxy-D-glucose can be achieved by introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.

Carbon-13 (¹³C) Labeling: A straightforward strategy involves using commercially available, uniformly ¹³C-labeled D-glucose (D-glucose-¹³C₆) as the starting material. medchemexpress.comisotope.com This labeled glucose can then be processed through the established multi-enzyme synthetic pathways to produce the corresponding ¹³C-labeled NDP-4-amino-4,6-dideoxy-D-glucose.

Deuterium (²H) Labeling: Deuterium labels can be introduced at specific positions through chemical synthesis or exchange reactions. For instance, methods exist for the selective H-D exchange of organic compounds using catalysts like palladium on carbon (Pd/C) with D₂O, which can be adapted for sugar precursors. mdpi.com Another approach involves starting with deuterated glucose, such as [2,3,4,6,6'‐²H₅]‐D‐glucose, and carrying it through the biosynthetic pathway. researchgate.net The reduction of a keto-intermediate with a deuterium source like sodium borodeuteride (NaBD₄) is also a viable method for site-specific labeling.

Nitrogen-15 (¹⁵N) Labeling: Labeling the C-4 amino group requires the use of a ¹⁵N-labeled nitrogen source. In enzymatic synthesis, this can be accomplished by using ¹⁵N-labeled L-glutamate as the amino donor in the transaminase-catalyzed step. nih.govwikipedia.org For chemical syntheses, a nitrogen nucleophile containing ¹⁵N, such as ¹⁵N-ammonia or a labeled azide, would be employed.

Table 2: Strategies for Isotopic Labeling

| Isotope | Labeling Strategy | Example Precursor/Reagent |

| ¹³C | Use of a globally labeled starting material in a biosynthetic pathway. | D-Glucose-¹³C₆ medchemexpress.comisotope.com |

| ²H (Deuterium) | Catalytic H-D exchange on a precursor or use of a deuterated starting material. | D₂O with Pd/C catalyst mdpi.com |

| ¹⁵N | Use of a labeled amino donor in the transamination step. | ¹⁵N-L-glutamate wikipedia.orgnih.gov |

Fluorinated carbohydrates are powerful tools for biochemical studies because the fluorine atom can act as a stable substitute for a hydroxyl group, altering electronic properties and hydrogen bonding potential without a significant increase in steric bulk. isotope.com The synthesis of fluorinated analogues of 4-amino-4,6-dideoxy-D-glucose typically involves nucleophilic substitution reactions on suitably protected sugar intermediates.

The introduction of fluorine at the C-4 and C-6 positions of glucose derivatives has been achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govnih.gov For example, a precursor with mesyloxy or tosyloxy leaving groups at desired positions can be treated with a fluoride source to induce an Sₙ2 reaction, often with inversion of stereochemistry. nih.gov The synthesis of 4,6-difluorinated glucose derivatives has been reported from protected galactopyranoside precursors, demonstrating the feasibility of introducing fluorine at the C-4 position. nih.govnih.gov

To create a fluorinated version of 4-amino-4,6-dideoxy-D-glucose, a synthetic route could involve:

Protecting a glucose or galactose derivative at all but the desired positions for modification.

Introducing a leaving group (e.g., mesylate) at the C-4 position.

Displacing the leaving group with an azide (N₃⁻), which serves as a precursor to the amino group.

Introducing fluorine at the C-6 position via deoxyfluorination.

Reducing the azide to an amine and subsequent deprotection to yield the final fluorinated amino sugar.

Table 3: Reagents for Synthesis of Modified Derivatives

| Modification | Reagent(s) | Purpose |

| Fluorination | Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination (replaces -OH with -F) isotope.comnih.govnih.gov |

| Fluorination | Tetrabutylammonium fluoride (TBAF) | Nucleophilic substitution (replaces leaving groups with -F) nih.govnih.gov |

| Amination Precursor | Sodium Azide (NaN₃) | Introduction of an azide group for later reduction to an amine. |

| Activation | Methanesulfonyl chloride (MsCl) | Converts a hydroxyl group into a good leaving group (mesylate). nih.gov |

Biological Function and Role in Microbial Glycoconjugates

Incorporation into Bacterial Lipopolysaccharide (LPS) O-Antigens

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and a key determinant in the interaction between the bacterium and its environment, including host organisms. The outermost region of LPS, the O-antigen, is a highly variable polysaccharide chain that contributes significantly to the serological diversity of bacteria. 4,6-Dideoxy-4-amino-alpha-D-glucose is a notable constituent of the O-antigen in several bacterial species.

Contribution to Structural Diversity and Serological Specificity

The inclusion of this compound, sometimes further modified, into the O-antigen repeating units dramatically increases the structural diversity of the LPS. This structural variability is the basis for the classification of bacteria into different serotypes. For instance, in Escherichia coli and other bacteria, this amino sugar has been identified as a key component of their O-antigens. deepdyve.com The specific linkages and modifications of this compound within the polysaccharide chain create unique epitopes that are recognized by the host's immune system, leading to serological specificity. glycoscience.ru The chemical synthesis of O-antigen repeating units containing this sugar, such as the pentasaccharide from the fish pathogen Aeromonas hydrophila strain K691, underscores its importance in defining the antigenic properties of the bacterium. nih.gov

Genetic Basis of O-Antigen Assembly

The biosynthesis of O-antigens is a complex process involving a series of enzymes encoded by genes typically clustered together on the bacterial chromosome. The synthesis of the activated precursor of this compound, dTDP-4-amino-4,6-dideoxy-alpha-D-glucose, is a key step. nih.gov This process begins with dTDP-glucose, which is converted to dTDP-4-keto-6-deoxy-D-glucose. An aminotransferase then catalyzes the transfer of an amino group to form the final product. wikipedia.org The genes encoding these enzymes are essential for the incorporation of this specific sugar into the O-antigen and are often found within the O-antigen gene cluster. researchgate.net

Presence in Other Bacterial Glycans (e.g., Flagellin (B1172586) Glycans, Cell Wall Polysaccharides)

Beyond LPS, this compound is also found in other important bacterial glycans, contributing to their structure and function.

Flagellin, the protein subunit of the bacterial flagellum, can be glycosylated, and this modification is often essential for bacterial virulence and host specificity. In Pseudomonas syringae pathovars, flagellin glycans have been shown to contain a modified form of 4-amino-4,6-dideoxyglucose. nih.gov Specifically, the glycan structure was identified as a trisaccharide containing two rhamnose residues and one modified 4-amino-4,6-dideoxyglucosyl residue. nih.gov This glycosylation is critical for the proper assembly and function of the flagella, which are involved in motility and adhesion to host cells. nih.gov

While the presence of this compound in the main cell wall polysaccharides of bacteria is less commonly reported than in LPS O-antigens and flagellin glycans, the biosynthesis of 6-deoxyhexoses, in general, is recognized as a significant aspect of bacterial cell wall composition in many pathogens. oup.com The enzymes for the synthesis of dTDP-activated 6-deoxyhexoses are widespread in bacteria, suggesting the potential for the incorporation of sugars like this compound into various cell surface polysaccharides. oup.com

Involvement in Secondary Metabolite Biosynthesis (e.g., Macrolide Antibiotics, Acarbose)

This compound is a crucial building block in the biosynthesis of several medically and industrially important secondary metabolites.

As a Constituent Sugar in Bioactive Natural Products

The glycosylation of natural products with unique sugars like this compound can significantly influence their biological activity.

Macrolide Antibiotics: Genetic engineering studies have demonstrated the possibility of incorporating 4-amino-4,6-dideoxy-L-glucose into macrolide structures. nih.gov By introducing the necessary biosynthetic genes into a host strain, novel macrolide derivatives with this sugar moiety have been produced. nih.govresearchgate.net The sugar portion of these antibiotics is often critical for their antibacterial activity, as it can be involved in binding to the ribosomal target.

Acarbose (B1664774): Acarbose is an α-glucosidase inhibitor used for the treatment of type 2 diabetes. nih.gov Its structure is a pseudotetrasaccharide, and one of its key components is derived from 4-amino-4,6-dideoxy-D-glucose. nih.govnih.gov The biosynthesis of acarbose involves the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose, which is then incorporated into the final molecule. researchgate.netnih.gov The amino sugar moiety is essential for the inhibitory activity of acarbose against α-glucosidases. nih.gov

Link to Resistance Mechanisms

The incorporation of this compound, also known as viosamine, and structurally similar amino sugars into bacterial surface glycoconjugates is a significant strategy for microbial survival and adaptation. These modifications are directly linked to resistance mechanisms, primarily by altering the bacterial cell surface to fend off environmental threats, including antibiotics and host immune responses.

Bacteria can actively modify the components of their cell wall, a complex and dynamic structure composed mainly of peptidoglycan, to adapt to environmental challenges. nih.gov The bacterial cell wall's primary role is to provide structural integrity and protection from osmotic lysis. nih.govoregonstate.education In Gram-negative bacteria, the outer membrane contains lipopolysaccharide (LPS), a molecule that is crucial for the bacterium's protection and interaction with its environment. researchgate.netsigmaaldrich.com The outermost part of the LPS, the O-antigen, is a repeating oligosaccharide chain that is highly variable and a primary target for the host immune system. oregonstate.educationresearchgate.net

Modification of these surface structures is a key mechanism of resistance. nih.gov The addition of cationic (positively charged) sugars, such as 4-amino-sugars, to the typically anionic (negatively charged) bacterial surface can confer resistance to certain classes of antibiotics. nih.govnih.gov A well-documented example is resistance to polymyxins, a class of polycationic peptide antibiotics used as a last resort for treating multidrug-resistant Gram-negative infections. nih.gov These antibiotics work by binding to the negatively charged lipid A portion of LPS, disrupting the bacterial membrane. nih.gov Bacteria achieve resistance by adding cationic groups, such as 4-amino-L-arabinose (L-Ara4N), to lipid A. nih.govnih.gov This modification reduces the net negative charge of the LPS, leading to electrostatic repulsion of the positively charged polymyxin (B74138) antibiotics, thereby preventing them from reaching their target. nih.gov

While direct evidence linking this compound to polymyxin resistance is specific to its structural analogs, its presence in the surface structures of pathogens points to a similar role in virulence and defense. For instance, a modified form of viosamine is a component of a trisaccharide that glycosylates flagellin proteins in the plant pathogen Pseudomonas syringae. nih.gov This glycosylation is essential for the bacterium's virulence. nih.gov Flagella are involved in motility and can be recognized by the host's immune system; thus, modifying them with unusual sugars like viosamine can serve as a form of immune evasion, which is a type of resistance to host defenses. The presence of such sugars in the O-specific polysaccharides of pathogenic bacteria like Aeromonas hydrophila further underscores their role in creating antigenic variability, helping the bacteria to evade the host's adaptive immune response. nih.govnih.gov

Occurrence and Role in Viral Glycosylation Systems (e.g., Giant DNA Viruses like Mimivirus)

The compound this compound (viosamine) has been identified as a key component in the glycosylation system of the giant DNA virus Acanthamoeba polyphaga Mimivirus. nih.govnih.gov Mimivirus is one of the largest known viruses, characterized by a large icosahedral capsid covered in a dense layer of long, highly glycosylated protein fibers. nih.govoup.comwikipedia.org The presence and biosynthesis of viosamine within the virus highlight a remarkable degree of autonomy from its host's cellular machinery. nih.gov

Research has revealed that the Mimivirus genome encodes a functional, self-contained pathway for the synthesis of UDP-viosamine. nih.govnih.gov This discovery supports the hypothesis that the virus possesses its own glycosylation system, which is responsible for building the complex glycans on its surface fibers. nih.govnih.gov These fibers are crucial for the virus, as their bacterial-like glycan shield is thought to play a role in the virus being mistaken for a bacterium and phagocytosed by its amoeba host. nih.gov

The biosynthesis of viosamine in Mimivirus begins with UDP-4-keto-6-deoxy-D-glucose, which is also an intermediate in the synthesis of L-rhamnose, another sugar found in the viral fibers. nih.govnih.gov A key enzyme, encoded by the L136 gene, is a pyridoxal (B1214274) phosphate-dependent sugar aminotransferase. nih.govnih.gov This enzyme catalyzes the transfer of an amino group from glutamate (B1630785) to UDP-4-keto-6-deoxy-D-glucose, forming UDP-4-amino-4,6-dideoxy-D-glucose (UDP-viosamine). nih.govnih.gov

Further analysis has shown that the viosamine on the viral fibers is not in its simple form. The product of another viral gene, L142, functions as a sugar acetyltransferase. nih.govnih.gov This enzyme transfers an acetyl group from acetyl-CoA to the 4-amino group of UDP-viosamine, resulting in N-acetylated viosamine. nih.govnih.gov Compositional analysis of the Mimivirus fibers confirmed that N-acetylviosamine, along with rhamnose, glucose, and N-acetylglucosamine, are the major sugar components. nih.govnih.gov The discovery of a virally encoded sugar acetyltransferase was the first of its kind. nih.gov

The existence of this complete, virus-encoded pathway for synthesizing and modifying an unusual sugar like viosamine is a significant finding in virology. It demonstrates the genomic complexity of giant viruses and their ability to perform complex biochemical processes typically associated with cellular organisms. wikipedia.orgdocumentsdelivered.com

Table 1: Key Genes in the Mimivirus Viosamine Biosynthesis Pathway

| Gene | Encoded Protein Function | Substrate(s) | Product | Reference(s) |

| R141 | Putative UDP-D-glucose 4,6-dehydratase | UDP-D-glucose | UDP-4-keto-6-deoxy-D-glucose | nih.govresearchgate.net |

| L136 | Pyridoxal phosphate-dependent sugar aminotransferase | UDP-4-keto-6-deoxy-D-glucose, Glutamate | UDP-4-amino-4,6-dideoxy-D-glucose (UDP-viosamine) | nih.govnih.gov |

| L142 | Sugar acetyltransferase (N-terminal domain) | UDP-d-viosamine, Acetyl-CoA | UDP-d-N-acetylviosamine | nih.govnih.gov |

Advanced Analytical Characterization Techniques for 4,6 Dideoxy 4 Amino Alpha D Glucose Containing Glycans

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Solution-state NMR spectroscopy is a powerful, non-destructive technique that provides unparalleled insight into the primary structure and three-dimensional conformation of glycans at an atomic level. nih.govacs.org It is instrumental in determining the sugar composition, anomeric configuration (α or β), glycosidic linkages, and the sequence of monosaccharide units within a glycan. nih.govacs.org

1D and 2D NMR Experiments (e.g., COSY, TOCSY, HSQC, HMBC, NOESY)

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unravel the complex structures of glycans containing 4,6-dideoxy-4-amino-alpha-D-glucose.

1D ¹H NMR: The initial ¹H NMR spectrum provides a fundamental overview of the protons within the molecule. However, for complex glycans, significant signal overlap often occurs, making definitive assignments challenging from this spectrum alone. nih.govweebly.com

2D Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons on adjacent carbons (typically ³JHH), helping to trace the connectivity of protons within a single monosaccharide ring.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue. This is particularly useful for identifying all the protons belonging to a specific sugar unit, even when some are obscured by overlapping signals.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons (¹JCH). This is a crucial step in assigning the carbon resonances of each monosaccharide.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This experiment is vital for determining the glycosidic linkages between sugar residues by observing correlations between the anomeric proton of one sugar and the carbon at the linkage position of the adjacent sugar. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity. This is essential for determining the sequence of monosaccharides and for obtaining information about the three-dimensional conformation of the glycan.

The following table summarizes the primary application of these common NMR experiments in the analysis of glycans containing this compound.

| NMR Experiment | Type | Information Obtained |

| ¹H NMR | 1D | Initial proton chemical shifts |

| COSY | 2D Homonuclear | Proton-proton correlations within a few bonds |

| TOCSY | 2D Homonuclear | Correlations of all protons within a spin system (monosaccharide) |

| HSQC | 2D Heteronuclear | Direct proton-carbon (¹³C) correlations |

| HMBC | 2D Heteronuclear | Long-range proton-carbon correlations for linkage analysis |

| NOESY | 2D Homonuclear | Through-space proton-proton correlations for sequencing and conformational analysis |

Conformational Analysis and Glycosidic Linkage Determination

The determination of glycosidic linkages is a critical aspect of glycan structural elucidation. As mentioned, HMBC experiments are paramount for this purpose. For instance, a correlation between the anomeric proton (H-1) of this compound and a carbon atom of an adjacent sugar residue in the HMBC spectrum would definitively establish the linkage position.

Mass Spectrometry (MS) for Compositional and Sequence Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight, composition, and sequence of glycans. researchgate.net It is a cornerstone of modern glycomics research.

ESI-MS and MALDI-TOF MS in Glycomics

Two of the most common ionization techniques used in glycan analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glycans. youtube.com It typically produces multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a limited mass-to-charge (m/z) range. youtube.com ESI is often coupled with liquid chromatography (LC) for the separation and analysis of complex glycan mixtures. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another soft ionization technique that is known for its high throughput and sensitivity. nih.gov In MALDI, the glycan sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions. nih.gov This makes the resulting spectra relatively easy to interpret. nih.gov

Both ESI-MS and MALDI-TOF MS are powerful tools for determining the monosaccharide composition of a glycan by providing an accurate molecular weight.

Fragmentation Pathways for Structural Information

Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion. The resulting fragment ions provide insights into the sequence and linkage of the monosaccharides. The fragmentation of glycosidic bonds is the most common pathway, leading to the generation of B, C, Y, and Z ions, which represent fragments containing the non-reducing and reducing ends of the glycan, respectively. Cross-ring cleavages (A and X ions) can also occur and provide information about the linkage positions within a monosaccharide. The presence of the 4-amino group in this compound can influence the fragmentation pattern, potentially leading to characteristic fragment ions that aid in its identification within a complex glycan.

Chromatographic and Electrophoretic Methods for Isolation and Purity Assessment

Prior to detailed structural analysis by NMR or MS, it is often necessary to isolate and purify glycans containing this compound from complex biological mixtures. researchgate.net Chromatographic and electrophoretic techniques are essential for this purpose and for assessing the purity of the isolated glycans. nih.gov

Chromatography: Various chromatographic methods are employed for glycan separation. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with different stationary phases, such as normal-phase, reversed-phase, and graphitized carbon, are widely used. Size-exclusion chromatography can separate glycans based on their hydrodynamic volume. Affinity chromatography, using lectins that specifically bind to certain carbohydrate structures, can also be a powerful purification tool.

Electrophoresis: Capillary electrophoresis (CE) is a high-resolution separation technique that can be used to separate charged or derivatized glycans. youtube.com The separation is based on the differential migration of analytes in an electric field. youtube.com Coupling CE with MS (CE-MS) provides a highly sensitive and efficient method for the analysis of complex glycan mixtures. nih.gov

The choice of separation method depends on the specific properties of the glycan of interest, such as its size, charge, and the complexity of the mixture.

Spectroscopic Methods for Enzyme Activity Monitoring and Interaction Studies

Spectroscopic techniques are indispensable for studying the enzymes that synthesize and modify glycans containing this compound, as well as for characterizing the interactions of these glycans with proteins.

Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a uniquely powerful tool for studying protein-carbohydrate interactions at the atomic level. frontiersin.org Saturation Transfer Difference (STD) NMR is particularly well-suited for this purpose. In an STD-NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands (such as a glycan) through spin diffusion. By comparing this spectrum with a reference spectrum where the protein is not irradiated, one can identify the specific protons on the glycan that are in close contact with the protein, thereby mapping the binding epitope. nih.gov This technique is effective for studying transient, low-affinity interactions, which are common in carbohydrate-protein recognition. nih.govfrontiersin.org

Mass Spectrometry (MS): MS is a central technology in glycomics and glycoproteomics for characterizing the products of enzymatic reactions. frontiersin.orgnih.gov By analyzing the mass of glycans before and after an enzymatic reaction (e.g., by a glycosyltransferase), one can confirm the addition of a sugar moiety. When coupled with liquid chromatography (LC-MS), it allows for the monitoring of the reaction over time and the quantification of the product. nih.gov Tandem MS (MS/MS) can further provide structural information by fragmenting the glycan and analyzing the resulting product ions, helping to elucidate linkage and sequence. frontiersin.org

Fluorescence Spectroscopy: This technique offers a sensitive means to monitor binding events and enzyme activity. nih.gov

Interaction Studies: Changes in the intrinsic fluorescence of a protein (primarily from tryptophan residues) upon binding to a carbohydrate can be used to determine binding constants. nih.govpatsnap.com Alternatively, a fluorescently labeled carbohydrate can be used as a probe. The binding of the labeled glycan to a protein can lead to changes in fluorescence intensity or anisotropy, providing quantitative data on the interaction. nih.gov

Enzyme Assays: Coupled enzymatic assays are frequently used to monitor the activity of glycosyltransferases, the enzymes that build glycans. nih.gov For instance, many glycosyltransferases use nucleotide-sugars (like UDP-glucose) as donors, releasing a nucleotide diphosphate (B83284) (UDP) as a product. This UDP can be subsequently hydrolyzed by a phosphatase in a coupled reaction to release inorganic phosphate (B84403), which can then be quantified using a colorimetric reagent like malachite green. The rate of color formation is directly proportional to the glycosyltransferase activity.

Applications and Future Directions in Glycoscience and Chemical Biology

Rational Design of Glycoconjugate-Based Probes for Biological Systems

Researchers have successfully synthesized complex oligosaccharides containing this aminosugar for this purpose. For instance, the pentasaccharide repeating unit of the O-specific polysaccharide from the fish pathogen Aeromonas hydrophila has been synthesized as its 2-aminoethyl glycoside. nih.gov This functionalized form is explicitly designed for subsequent conjugation to proteins or surfaces, creating probes to study host-pathogen interactions, screen for carbohydrate-binding proteins, or develop novel diagnostic assays. nih.gov The ability to create these bespoke molecular tools is fundamental to advancing our understanding of the roles that unique bacterial glycans play in infection and immunity.

Development of Substrate Mimics and Inhibitors for Glycoenzyme Research

Because 4,6-dideoxy-4-amino-D-glucose is an integral component of certain natural products and bacterial glycans, it and its derivatives are ideal candidates for development as substrate mimics and enzyme inhibitors. These molecules can bind to the active sites of glycoenzymes—such as glycosyltransferases or glycoside hydrolases—that process them. By mimicking the natural substrate, these compounds can act as competitive inhibitors, blocking the enzyme's function.

The chemical synthesis of thymidine (B127349) diphosphate (B83284) (dTDP)-4-amino-4,6-dideoxy-alpha-D-glucose was undertaken specifically to study the biosynthesis of acarbose (B1664774), a potent alpha-glucosidase inhibitor. nih.gov This highlights the compound's value as a tool to dissect complex biosynthetic pathways. Furthermore, research into bacterial rhamnosyltransferases has shown that 6-deoxysugar transition-state analogs can effectively inhibit enzyme activity and reduce the production of O-antigen polysaccharides in Gram-negative bacteria. acs.org This principle can be directly applied to enzymes that utilize 4-amino-4,6-dideoxy-D-glucose, opening a pathway to designing specific inhibitors that could function as novel therapeutic agents.

Exploration in the Development of New Antimicrobial Strategies (Conceptual)

The fact that 4-amino-4,6-dideoxy-D-glucose is found in the surface antigens of bacteria but is absent in mammals makes its biosynthetic pathway an attractive target for new antimicrobial strategies. acs.org O-antigens are key virulence factors for many pathogenic bacteria, playing roles in evading the host immune system and maintaining membrane integrity. ebi.ac.uk

A conceptual antimicrobial strategy involves developing drugs that specifically inhibit the enzymes responsible for synthesizing or incorporating this sugar into the bacterial cell wall. Because these enzymes and their substrate are unique to the pathogen, such inhibitors are predicted to have high specificity and minimal off-target effects on the host. The enzymes involved in the biosynthesis of dTDP-d-Qui4N (a common activated form of the sugar) are considered valuable sources for drug development efforts within the pharmaceutical industry. ebi.ac.uk Targeting these bacteria-specific sugar transferases represents a promising approach to creating new antivirulence drugs that disarm pathogens rather than kill them, potentially reducing the selective pressure that drives antibiotic resistance. acs.org

Synthetic Biology Approaches for Engineering Glycan Pathways

Synthetic biology offers a powerful platform for producing valuable compounds like 4-amino-4,6-dideoxy-D-glucose and its derivatives. By identifying the genes that encode the biosynthetic pathway, scientists can transfer them into a robust host organism, such as Escherichia coli, to create a cellular factory for the compound.

The biosynthetic pathway for dTDP-d-Qui4N has been characterized in pathogens like Shigella dysenteriae and E. coli O7. ebi.ac.uk It involves a three-step conversion from the common precursor α-D-glucose-1-phosphate, catalyzed by the enzymes RmlA, RmlB, and VioA. ebi.ac.uk These genes can be cloned into expression vectors and used to engineer metabolic pathways in a laboratory strain. This approach not only provides a sustainable and scalable source of the aminosugar for research and development but also allows for the creation of novel derivatives by introducing additional modifying enzymes into the engineered pathway.

Structural Biology and Enzymatic Mechanism Research on Related Enzymes

A deep understanding of the enzymes that synthesize and modify 4-amino-4,6-dideoxy-D-glucose is crucial for inhibitor design and synthetic biology applications. Structural biology techniques, primarily X-ray crystallography, are used to determine the three-dimensional structures of these enzymes, often in complex with their substrates or inhibitors.

The RCSB Protein Data Bank contains dozens of structures featuring this aminosugar bound to various proteins. nih.gov These structures provide atomic-level insights into how the sugar is recognized and oriented within the enzyme's active site. For example, the enzyme dTDP-4-amino-4,6-dideoxy-D-glucose transaminase, which catalyzes a key step in the sugar's biosynthesis, uses a pyridoxal (B1214274) phosphate (B84403) cofactor to facilitate the amino group transfer. wikipedia.org Detailed kinetic and structural studies of enzymes like VioA and VioB from different bacterial species have revealed key differences that can be exploited for developing species-specific inhibitors. ebi.ac.uk

Table 1: Key Enzymes in the Biosynthesis of dTDP-4-amino-4,6-dideoxy-D-glucose

| Enzyme Name | Abbreviation | EC Number | Function |

|---|---|---|---|

| Glucose-1-phosphate thymidyltransferase | RmlA | 2.7.7.24 | Catalyzes the first step, creating dTDP-D-glucose from glucose-1-phosphate. ebi.ac.uk |

| dTDP-D-glucose 4,6-dehydratase | RmlB | 4.2.1.46 | Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. ebi.ac.uk |

| dTDP-4-keto-6-deoxy-D-glucose aminotransferase | VioA | 2.6.1.33 | Transfers an amino group to form dTDP-4-amino-4,6-dideoxy-D-glucose. ebi.ac.ukwikipedia.org |

Advanced Computational Modeling and Simulation of Compound Interactions

Computational methods are increasingly used to accelerate research in glycoscience. Molecular dynamics (MD) simulations and docking studies allow scientists to model the interactions between 4-amino-4,6-dideoxy-D-glucose and its target enzymes in silico. These models can predict binding affinities, visualize dynamic conformational changes, and guide the rational design of more potent inhibitors.

Before accurate simulations can be run, however, reliable force field parameters must be developed for the specific chemical moieties involved, such as the aminosugar. byu.edu While specific studies on this compound are nascent, the general methodology involves developing and validating parameters for novel functional groups and then using these parameters in large-scale simulations. byu.edu This computational screening can help prioritize which inhibitor candidates should be synthesized and tested in the lab, saving significant time and resources.

Discovery of Novel Biological Roles in Emerging Pathogens and Model Organisms

The discovery of 4-amino-4,6-dideoxy-D-glucose as a component of cell surface polysaccharides in various bacteria is often the first step toward understanding its biological importance. This sugar has been identified in the O-antigens of several important pathogens.

The variation in O-antigen structures, often due to the presence of rare sugars like this one, is critical for bacteria to evade host immune responses. ebi.ac.uk Identifying these unique chemical signatures in emerging pathogens is crucial for developing targeted diagnostics and vaccines.

Table 2: Documented Occurrences of 4-Amino-4,6-dideoxy-D-glucose in Bacterial Antigens

| Bacterial Species | Strain(s) | Antigen Component |

|---|---|---|

| Aeromonas hydrophila | K691 | O-specific polysaccharide repeating unit. nih.gov |

| Shigella dysenteriae | Type 7 | O-antigen component (as d-Qui4NGlyAc). ebi.ac.uk |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4,6-Dideoxy-4-amino-alpha-D-glucose |

| Glucose |

| dTDP-4-amino-4,6-dideoxy-alpha-D-glucose |

| Acarbose |

| dTDP-4-amino-4,6-dideoxy-D-glucose |

| L-rhamnose |

| dTDP-d-Qui4N |

| α-D-glucose-1-phosphate |

| dTDP-D-glucose |

| dTDP-4-keto-6-deoxy-D-glucose |

| Pyridoxal phosphate |

| d-Qui4NGlyAc |

| d-Qui4NAc |

| 4-amino-4,6-dideoxy-D-glucose |

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of 4,6-Dideoxy-4-amino-α-D-glucose?

The biosynthesis of 4,6-Dideoxy-4-amino-α-D-glucose (viosamine) in viral systems, such as Mimivirus, involves a pyridoxal phosphate-dependent sugar aminotransferase (L136). This enzyme catalyzes the conversion of UDP-4-keto-6-deoxy-D-glucose to UDP-viosamine, a key intermediate. A preceding step utilizes dTDP-glucose 4,6-dehydratase (EC 4.2.1.46), which generates UDP-4-keto-6-deoxy-D-glucose from UDP-glucose. This pathway is independent of the host organism’s glycosylation machinery, as demonstrated in Mimivirus .

Q. How is 4,6-Dideoxy-4-amino-α-D-glucose structurally characterized in glycobiology research?

Structural characterization employs NMR spectroscopy to analyze chemical shifts and coupling constants, particularly for distinguishing axial/equatorial substituents and anomeric configurations. High-resolution mass spectrometry (HR-MS) validates molecular mass and fragmentation patterns. For fluorinated derivatives, comparative analysis with published NMR data (e.g., fluorinated disaccharides like F-maltose) resolves ambiguities in stereochemistry .

Q. What biological roles does 4,6-Dideoxy-4-amino-α-D-glucose play in viral systems?

In Mimivirus, viosamine is a major component of viral surface glycans, contributing to fiber formation and host interaction. It is co-expressed with other glycosylation genes during late infection stages, suggesting a role in capsular-like surface assembly. Its presence in viral fibers highlights its importance in immune evasion and structural stability .

Advanced Research Questions

Q. How can fluorinated derivatives of 4,6-dideoxy sugars be synthesized for glycorandomization studies?

Fluorinated analogs (e.g., 4,6-dideoxy-6-fluoro-D-xylo-hexopyranosides) are synthesized via Sharpless dihydroxylation or de novo strategies to avoid reliance on 4-deoxyglucose precursors. These derivatives serve as building blocks for glycorandomization, enabling the generation of macrolide antibiotic libraries. Characterization involves X-ray crystallography and 2D NMR to confirm fluorination sites and stereochemistry .

Q. What experimental designs resolve contradictions in enzyme activity data for sugar aminotransferases?

Discrepancies in activity assays (e.g., for L136 aminotransferase) are addressed through:

- Kinetic studies (Km, Vmax) under varied pH/temperature conditions.

- Site-directed mutagenesis to identify catalytic residues.

- Comparative genomics to assess evolutionary conservation of active sites.

For example, phylogenetic analysis of L136 confirmed its ancient evolutionary origin, ruling out horizontal gene transfer .

Q. How do researchers validate the independence of viral glycosylation systems from host machinery?

Gene knockout studies in Mimivirus (e.g., L136 deletion) coupled with glycan profiling (HPLC-MS/MS) of viral fibers confirm the absence of host-like sugars (e.g., rhamnose or glucosamine). Metabolic labeling with isotopically tagged precursors (e.g., ¹³C-glucose) tracks sugar incorporation exclusively in viral glycans .

Q. What strategies elucidate the evolutionary origins of enzymes in 4,6-dideoxy sugar biosynthesis?

Phylogenetic analysis of sugar aminotransferases (e.g., L136) against bacterial and eukaryotic homologs reveals divergence points. For Mimivirus, L136 clusters with early-branching bacterial lineages, supporting acquisition prior to viral diversification. Structural homology modeling further identifies conserved motifs (e.g., PLP-binding domains) across taxa .

Methodological Considerations

Q. How are glycan composition and linkage patterns analyzed in viral fibers?

Q. What precautions are critical when handling 4,6-dideoxy derivatives in toxicity studies?

While 4,6-dideoxy sugars generally exhibit low toxicity, acute toxicity assays (oral/skin/inhalation routes) are required for novel analogs. Follow GHS guidelines (e.g., H302/H312/H332 codes) and use PPE (gloves, respirators) during synthesis. Toxicity data should be cross-validated with cell viability assays (MTT/WST-1) in relevant models .

Tables for Key Data

Q. Table 1: Enzymes in 4,6-Dideoxy-4-amino-α-D-glucose Biosynthesis

Q. Table 2: Analytical Techniques for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。